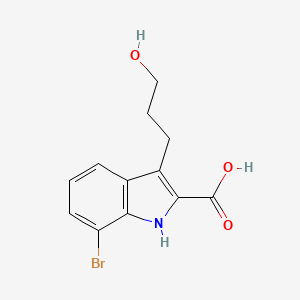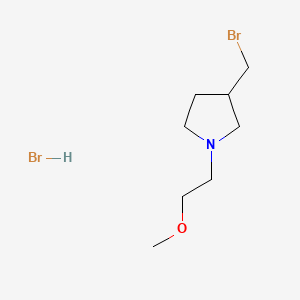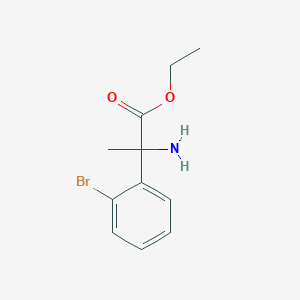
2-Azido-4-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-4-bromobenzonitrile is an organic compound with the molecular formula C7H3BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with azido and bromo groups at the 2 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromobenzonitrile typically involves the introduction of azido and bromo groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where 4-bromobenzonitrile is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azido-4-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, leading to the formation of triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Copper(I) catalysts, heat.
Reduction: LiAlH4, palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Applications De Recherche Scientifique
2-Azido-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles like triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-4-bromobenzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas in the process. These reactions often involve the formation and breaking of covalent bonds, facilitated by catalysts or reducing agents.
Comparaison Avec Des Composés Similaires
4-Bromobenzonitrile: Lacks the azido group, making it less reactive in certain types of chemical reactions.
2-Azidobenzonitrile: Similar structure but without the bromine substituent, affecting its reactivity and applications.
2-Azido-4-chlorobenzonitrile: Similar to 2-Azido-4-bromobenzonitrile but with a chlorine substituent instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H3BrN4 |
|---|---|
Poids moléculaire |
223.03 g/mol |
Nom IUPAC |
2-azido-4-bromobenzonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |
Clé InChI |
IYVJFEHZDYUJNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)

![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)



